Stereochemical Configuration Divergence: (1S,3R,5S) vs. API-Relevant (1S,3S,5S) Diastereomer
The target compound differs from the saxagliptin API intermediate (1S,3S,5S)-tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 361440-67-7) at the C-3 stereocenter: the (1S,3R,5S) configuration places the carbamoyl group in a trans orientation relative to the cyclopropane bridge, whereas the (1S,3S,5S) isomer adopts a cis orientation . This single stereochemical inversion changes the spatial trajectory of the amide bond formed during subsequent peptide coupling and determines which saxagliptin stereoisomer is ultimately produced. The (1S,3R,5S) intermediate leads exclusively to (2′S,2R,trans)-Saxagliptin (CAS 1564266-00-7), designated as Saxagliptin Impurity (S,R,S,S)-isomer, while the (1S,3S,5S) intermediate yields the therapeutically active saxagliptin (1a) .
| Evidence Dimension | C-3 stereochemical configuration (carbamoyl orientation relative to cyclopropane bridge) and downstream product identity |
|---|---|
| Target Compound Data | (1S,3R,5S) — trans carbamoyl orientation; precursor to (2′S,2R,trans)-Saxagliptin (stereoisomer 1e in Dong et al. nomenclature) |
| Comparator Or Baseline | (1S,3S,5S) (CAS 361440-67-7) — cis carbamoyl orientation; precursor to saxagliptin API (stereoisomer 1a, the active pharmaceutical ingredient) |
| Quantified Difference | Downstream DPP-IV inhibitory activity: saxagliptin 1a (derived from 1S,3S,5S intermediate) exhibits potent inhibition; stereoisomers derived from alternative configurations including (1S,3R,5S) show no detectable activity except 1e which retains partial potency (Dong et al., 2014) [1] |
| Conditions | Configuration–activity relationship established via synthesis of all eight saxagliptin stereoisomers followed by in vitro DPP-IV enzyme inhibition assay; molecular docking against DPP-IV crystal structure |
Why This Matters
Procurement of the correct diastereomer is mandatory: the (1S,3R,5S) intermediate cannot substitute for the (1S,3S,5S) intermediate in API synthesis, and vice versa; cross-contamination or misidentification would lead to incorrect impurity reference standard assignment in regulated analytical methods.
- [1] Dong J, Gong Y, Liu J, Chen X, Wen X, Sun H. Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. Bioorg Med Chem. 2014;22(4):1383-1393. doi:10.1016/j.bmc.2013.12.061. PMID: 24457090. View Source
